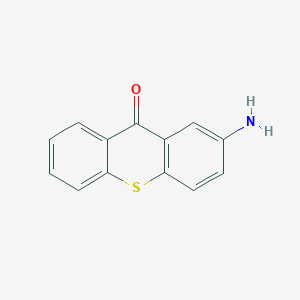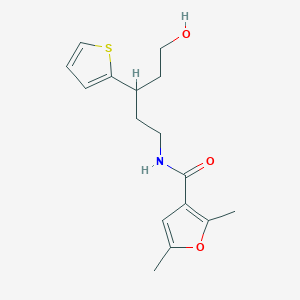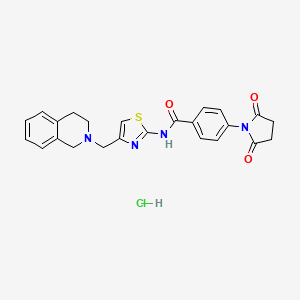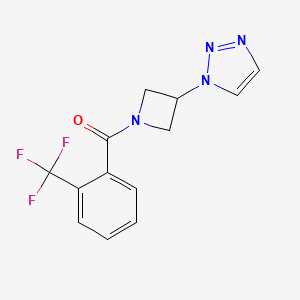
5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural elements, including a bromine atom, a thiophene ring, a tetrahydrothiophene ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and tetrahydrothiophene rings are five-membered rings with one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom . The bromine atom is likely attached to the thiophene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could potentially be replaced with another group in a substitution reaction . The compound could also potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives are generally aromatic and relatively stable . Piperidine derivatives are often basic due to the presence of the nitrogen atom .科学的研究の応用
Disposition and Metabolism of Novel Compounds
Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists and other therapeutically relevant molecules, highlights the importance of understanding pharmacokinetics and metabolic pathways in drug development. For instance, the study on the metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, outlines the metabolic fate of the compound in humans, emphasizing extensive metabolism and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Toxicity and Environmental Persistence
Research into the toxicity and environmental persistence of chemical compounds, such as polybrominated diphenyl ethers (PBDEs) and their metabolites, provides crucial insights into the environmental and health impacts of chemical exposure. Studies on the detection, quantification, and investigation of metabolites of psychoactive substances (Kusano et al., 2018) and the chronic effects of chemical exposure (Langston et al., 1983) underscore the need for comprehensive studies on the safety profile of novel compounds.
Radiosensitizing Agents in Cancer Research
The application of chemical compounds as radiosensitizing agents for gliomas, as discussed in the study on the pharmacology of 5-bromodeoxyuridine (BrdUrd) in patients (Russo et al., 1984), exemplifies the therapeutic potential of chemical compounds in enhancing the efficacy of existing cancer treatments.
将来の方向性
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . By binding to these channels, it enhances their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
Pharmacokinetics
Related compounds have been found to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
特性
IUPAC Name |
5-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S2/c15-13-2-1-12(21-13)14(18)16-10-3-6-17(7-4-10)11-5-8-22(19,20)9-11/h1-2,10-11H,3-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFARNVUDOQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(S2)Br)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)
![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![13-(2-Methylpropyl)-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2998223.png)
![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)

![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)